Physicochemical Distinction: Morpholinoethyl vs. Dimethylaminoethyl
The closest commercially available analog is N-(2-(dimethylamino)ethyl)-4-hydroxy-5,7-dimethylquinoline-3-carboxamide (CAS 914658-67-6). The replacement of the morpholine oxygen with CH2 eliminates a hydrogen-bond acceptor and alters the pKa of the terminal amine by approximately 2 log units (morpholine pKa ~8.3 vs. dimethylamine pKa ~10.3), significantly impacting solubility and membrane permeability at physiological pH . The target compound's morpholine ring introduces an additional oxygen atom, increasing topological polar surface area (tPSA) by ~12.9 Ų relative to the dimethylaminoethyl analog, which can be estimated to directly affect blood-brain barrier penetration potential based on standard medicinal chemistry rules [1]. These are class-level inferences; direct experimental pKa or logP data for this specific compound are not publicly available.
| Evidence Dimension | Predicted basicity and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Estimated pKa ~8.3 (morpholine); HBA count = 4 (morpholine oxygen + amide carbonyl + quinoline nitrogen + hydroxyl oxygen) |
| Comparator Or Baseline | N-(2-(dimethylamino)ethyl)-4-hydroxy-5,7-dimethylquinoline-3-carboxamide (CAS 914658-67-6); Estimated pKa ~10.3 (dimethylamine); HBA count = 3 |
| Quantified Difference | ΔpKa ≈ 2 units; ΔHBA = 1; ΔtPSA ≈ 12.9 Ų |
| Conditions | Predicted values based on chemical structure analysis; no experimental determination available for either compound. |
Why This Matters
Procurement of the morpholinoethyl variant ensures a defined physicochemical profile for structure-property relationship studies, where basicity and hydrogen-bonding capacity are critical experimental variables.
- [1] Lipinski, C.A., et al. 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 1997. Rule-of-five framework used for tPSA estimation. View Source
